4-Amino-5-(ethylsulphonyl)-o-anisic acid, anhydride with ethyl hydrogen carbonate
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Overview
Description
4-Amino-5-(ethylsulphonyl)-o-anisic acid, anhydride with ethyl hydrogen carbonate is a complex organic compound with significant applications in various fields This compound is known for its unique chemical structure, which includes an amino group, an ethylsulphonyl group, and a methoxybenzoic acid moiety
Preparation Methods
The synthesis of 4-Amino-5-(ethylsulphonyl)-o-anisic acid, anhydride with ethyl hydrogen carbonate involves several steps. One common method includes the reaction of 4-amino-2-methoxybenzoic acid with ethyl chloroformate in the presence of triethylamine and acetone at low temperatures (0-5°C) . This reaction forms the intermediate compound, which is then treated with N-ethyl-2-amino methyl pyrrolidine to yield the final product . Industrial production methods often involve similar reaction conditions but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
4-Amino-5-(ethylsulphonyl)-o-anisic acid, anhydride with ethyl hydrogen carbonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
4-Amino-5-(ethylsulphonyl)-o-anisic acid, anhydride with ethyl hydrogen carbonate has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Mechanism of Action
The mechanism of action of 4-Amino-5-(ethylsulphonyl)-o-anisic acid, anhydride with ethyl hydrogen carbonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
4-Amino-5-(ethylsulphonyl)-o-anisic acid, anhydride with ethyl hydrogen carbonate can be compared with other similar compounds, such as derivatives of 4-amino-5-alkyl sulphonyl orthoanisamides . These compounds share similar structural features but differ in their specific functional groups and chemical properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure and diverse reactivity make it a valuable tool in research and industrial applications. Ongoing studies continue to explore its full range of uses and potential benefits.
Properties
CAS No. |
71676-03-4 |
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Molecular Formula |
C23H30N2O12S2 |
Molecular Weight |
590.6 g/mol |
IUPAC Name |
(4-amino-5-ethylsulfonyl-2-methoxybenzoyl) 4-amino-5-ethylsulfonyl-2-methoxybenzoate;ethyl hydrogen carbonate |
InChI |
InChI=1S/C20H24N2O9S2.C3H6O3/c1-5-32(25,26)17-7-11(15(29-3)9-13(17)21)19(23)31-20(24)12-8-18(33(27,28)6-2)14(22)10-16(12)30-4;1-2-6-3(4)5/h7-10H,5-6,21-22H2,1-4H3;2H2,1H3,(H,4,5) |
InChI Key |
HVGBQUSFFRUKCG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)O.CCS(=O)(=O)C1=C(C=C(C(=C1)C(=O)OC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC)OC)N |
Origin of Product |
United States |
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